5-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride
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Overview
Description
5-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is a chemical compound with the formula C13H17NO・HCl . It is produced by KISHIDA CHEMICAL CO., LTD . The compound’s CAS number is 2197062-20-5 and it has a molecular weight of 239.74 .
Synthesis Analysis
The synthesis of benzofuran derivatives, which includes 5-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride, has been a subject of interest in recent years . One of the common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .Molecular Structure Analysis
The molecular structure of 5-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is represented by the formula C13H17NO・HCl . The compound is a substance, not a mixture, and its content percentage is not specified .Scientific Research Applications
HDAC Inhibitors :
- Varasi et al. (2011) discovered spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. These compounds showed promising antiproliferative activity on tumor cell lines and demonstrated good oral bioavailability and tumor growth inhibition in a murine xenograft model (Varasi et al., 2011).
Sigma Receptor Ligands :
- Maier and Wünsch (2002) synthesized several spiro[benzofuran-1,4'-piperidines] and evaluated them for their binding properties to sigma(1) and sigma(2) receptors. They found that compounds with a cyano group in position 3 of the spirocycle showed high sigma(1) receptor affinity and selectivity (Maier & Wünsch, 2002).
Antihypertensive Agents :
- Davis et al. (1983) investigated spiro[benzofuran-2,4'-piperidine]s for cardiovascular activity. They found that several compounds in this series displayed good antihypertensive activity in animal models (Davis et al., 1983).
PET Radiotracers :
- Li et al. (2013) synthesized spirocyclic piperidine derivatives as σ1 receptor ligands and evaluated them as potential PET radiotracers. They found one compound with high σ1 receptor affinity and excellent subtype selectivity, indicating potential for PET imaging applications (Li et al., 2013).
Antimycobacterial Activity :
- Kumar et al. (2008) synthesized spiro-piperidin-4-ones and evaluated their activity against Mycobacterium tuberculosis. One compound showed significant in vitro and in vivo activity, making it a promising candidate for antimycobacterial therapy (Kumar et al., 2008).
Safety and Hazards
The safety data sheet for 5-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride indicates that it is not classified under the GHS classification . If inhaled, it is advised to remove the person to fresh air and keep comfortable for breathing . If it comes in contact with skin or eyes, rinse with water . If swallowed, rinse mouth and call a poison center or doctor/physician if you feel unwell .
properties
IUPAC Name |
5-methylspiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-2-3-12-11(8-10)13(9-15-12)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOXEMTURQMRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC23CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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